molecular formula C16H24BrNO3 B1600829 1-(10-Bromodecyloxy)-4-nitrobenzene CAS No. 87477-66-5

1-(10-Bromodecyloxy)-4-nitrobenzene

Cat. No. B1600829
CAS RN: 87477-66-5
M. Wt: 358.27 g/mol
InChI Key: OBUUFRXYCKXCDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(10-Bromodecyloxy)-4-nitrobenzene involves the reaction of 1-(10-bromodecyloxy)-4-propargylbenzene with 1,4-dimethoxybenzene in dichloroethane under a nitrogen atmosphere. The reaction proceeds via intramolecular copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) to form the desired compound .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis of Medicinal Intermediates : A related compound, 1-(2-Bromoethoxy)-4-nitrobenzene, serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia. This synthesis involves the Williamson Reaction, emphasizing the role of similar bromo-nitrobenzene derivatives in pharmaceutical manufacturing (Zhai Guang-xin, 2006).

Photophysics and Photochemistry

  • Photophysical Properties : Studies on nitrobenzene, a structurally similar compound, reveal complex photophysics and photochemistry. These insights are crucial for understanding the behavior of similar nitroaromatic compounds under UV absorption, impacting their potential applications in fields like materials science and photochemistry (A. Giussani & G. Worth, 2017).

Environmental and Analytical Chemistry

  • Biotransformation Studies : The biotransformation of related nitroaromatic compounds, such as roxarsone, by Clostridium species, highlights the environmental impact and microbial interactions of these compounds. This research is pivotal for understanding the environmental fate and degradation pathways of bromo-nitrobenzene derivatives (J. Stolz et al., 2007).

Polymer and Materials Science

  • Polymer Solar Cells : The addition of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells (PSCs) significantly improves their performance. This application demonstrates the potential of bromo-nitrobenzene derivatives in enhancing energy conversion efficiency in photovoltaic devices (G. Fu et al., 2015).

Catalysis and Organic Synthesis

  • Phase-Transfer Catalysis : The preparation of 1-butoxy-4-nitrobenzene, a process catalyzed by a phase-transfer catalyst under ultrasonic conditions, illustrates the utility of bromo-nitrobenzene derivatives in organic synthesis. These compounds can act as intermediates in synthesizing various organic compounds (K. Harikumar & V. Rajendran, 2014).

properties

IUPAC Name

1-(10-bromodecoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO3/c17-13-7-5-3-1-2-4-6-8-14-21-16-11-9-15(10-12-16)18(19)20/h9-12H,1-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUUFRXYCKXCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30529219
Record name 1-[(10-Bromodecyl)oxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10-Bromodecyloxy)-4-nitrobenzene

CAS RN

87477-66-5
Record name 1-[(10-Bromodecyl)oxy]-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YC Yen, CC Cheng, YL Chu, FC Chang - Polymer Chemistry, 2011 - pubs.rsc.org
A new benzoxazine, uracil containing benzoxazine (UBz), has been successfully synthesized. The FTIR and DSC measurement of the poly(UBz)/poly(BA-a) blends indicated that …
Number of citations: 20 pubs.rsc.org

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